N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazole core substituted with methoxy groups and a morpholinoethyl group, which is further linked to a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S.ClH/c1-25-14-5-6-15(26-2)18-17(14)21-20(29-18)23(19(24)16-4-3-11-28-16)8-7-22-9-12-27-13-10-22;/h3-6,11H,7-10,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGLEPLTAKBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other nucleophiles.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential as a bioactive compound in drug discovery and development.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
. These compounds share the benzo[d]thiazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a thiazole ring, a morpholino group, and a furan moiety, which collectively suggest various interactions with biological targets. This article delves into the biological activity of this compound, summarizing relevant research findings and presenting data in a structured format.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 422.89 g/mol. The presence of the thiazole and furan rings enhances its electronic properties, while the morpholino group improves solubility and bioavailability.
Key Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to electronic properties |
| Morpholino Group | Enhances solubility and bioavailability |
| Furan Moiety | Potential for diverse biological interactions |
Biological Activity
Research indicates that compounds containing thiazole and furan moieties exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation; however, preliminary studies suggest promising potential.
Anticancer Activity
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer)
- Mechanism : Induction of apoptosis through modulation of the Bcl-2 family proteins.
Antimicrobial Properties
Thiazole-containing compounds are known for their antimicrobial activities:
- Target Pathogens : Gram-positive and Gram-negative bacteria.
- Efficacy : Exhibited significant inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The morpholino group is associated with anti-inflammatory properties:
- Target Enzymes : Cyclooxygenase (COX) enzymes.
- Outcome : Reduction in the production of pro-inflammatory cytokines.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vitro:
- Objective : Assess cytotoxicity against A549 cells.
- Results : IC50 value determined at 15 µM after 48 hours of treatment.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of the compound:
- Methodology : Agar well diffusion method.
- Results : Inhibition zones measured 18 mm for Staphylococcus aureus and 15 mm for Escherichia coli.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : It could affect signaling pathways related to apoptosis and inflammation.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often prepared by reacting amines with halogenated intermediates (e.g., 2-chlorobenzothiazole) in polar solvents like ethanol or acetonitrile under reflux . Yield optimization involves:
- Catalyst Use : Triethylamine or pyridine to neutralize HCl byproducts.
- Temperature Control : Reflux at 70–80°C for 4–6 hours to balance reactivity and side reactions.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from methanol.
- Example : In analogous syntheses, yields ranged from 21% to 45% depending on substituents and reaction conditions .
| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Amide coupling | Ethanol | None | 37–70 | |
| Cyclization | DMF | I₂ | 45–60 |
Q. How is the compound structurally characterized, and which spectroscopic methods are most reliable?
- Methodological Answer :
- 1H/13C NMR : Assign signals for methoxy groups (δ ~3.8–4.0 ppm), morpholinoethyl protons (δ ~2.5–3.5 ppm), and furan carbons (δ ~110–150 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ for hydrochloride salts) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model:
- Electron Density : Localize electron-rich regions (e.g., furan oxygen, thiazole sulfur) for nucleophilic attack .
- HOMO-LUMO Gaps : Estimate reactivity (smaller gaps correlate with higher electrophilicity). For benzothiazole derivatives, gaps range 4–6 eV .
- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯O/F) stabilizing crystal packing .
- Validation : Compare calculated IR/NMR spectra with experimental data to refine basis sets .
Q. What strategies resolve contradictions in experimental vs. computational data (e.g., bond lengths or reaction mechanisms)?
- Methodological Answer :
- Basis Set Selection : Use def2-TZVP for heavy atoms (S, Cl) to improve accuracy in geometric parameters .
- Solvent Effects : Include PCM models to simulate polar environments (e.g., acetonitrile) for reaction mechanisms .
- Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to isolate side products or intermediates .
Q. How do substituents (e.g., methoxy vs. chloro groups) influence bioactivity or stability?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Methoxy Groups : Enhance solubility and π-π stacking (e.g., 4,7-dimethoxy in benzo[d]thiazole) .
- Morpholinoethyl Chain : Modulate lipophilicity (LogP ~2.8) and membrane permeability .
- Stability Studies :
- pH Stability : Use HPLC to monitor degradation in buffers (pH 1–10).
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (>200°C typical for similar compounds) .
Data Contradiction Analysis
Q. Why do reported yields vary significantly for analogous compounds, and how can reproducibility be ensured?
- Methodological Answer : Variations arise from:
- Impurity in Reagents : Use HPLC-grade solvents and recrystallized intermediates.
- Reaction Time : Under- or over-reaction detected via TLC (e.g., hexane:ethyl acetate 3:1) .
- Workup Procedures : Acidic/basic washes to remove unreacted starting materials (e.g., 10% NaHCO3 for chloride salts) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
